tert-Decanethiol
Overview
Description
tert-Decanethiol: , also known as tert-butyl decanethiol, is an organic compound with the molecular formula C10H22S. It is a type of thiol, which is characterized by the presence of a sulfur-hydrogen (SH) group. Thiols are known for their strong and often unpleasant odors. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Decanethiol can be synthesized through several methods. One common method involves the reaction of tert-butyl chloride with sodium hydrosulfide in the presence of a solvent such as ethanol. The reaction proceeds as follows:
C4H9Cl+NaSH→C4H9SH+NaCl
This method requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of tert-butyl disulfide. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The reaction can be represented as:
(C4H9S)2+H2→2C4H9SH
This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: tert-Decanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When exposed to oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound can be oxidized to form tert-butyl sulfonic acid:
C4H9SH+3H2O2→C4H9SO3H+3H2O
Reduction: this compound can be reduced to form tert-butyl sulfide when treated with reducing agents like lithium aluminum hydride:
2C4H9SH+LiAlH4→(C4H9S)2+LiAlH3
Substitution: In substitution reactions, the SH group of this compound can be replaced by other functional groups. For example, when reacted with alkyl halides, it forms tert-butyl alkyl sulfides:
C4H9SH+RCl→C4H9SR+HCl
Scientific Research Applications
tert-Decanethiol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of self-assembled monolayers (SAMs) on metal surfaces. These SAMs are used to modify surface properties and create corrosion-resistant coatings.
Biology: In biological research, this compound is used to study the interactions between thiol groups and proteins. It is also used in the synthesis of thiol-containing biomolecules.
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of thiol-based drugs. Its ability to form stable bonds with metal ions makes it useful in chelation therapy.
Industry: In the petroleum industry, this compound is used as an additive to improve the performance of lubricants and fuels. It is also used in the production of rubber and plastics to enhance their properties.
Mechanism of Action
The mechanism of action of tert-Decanethiol involves its ability to form strong bonds with metal ions and other electrophilic species. The SH group in this compound can donate electrons to form stable complexes with metal ions, which is useful in various catalytic and chelation processes. Additionally, the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
Comparison with Similar Compounds
tert-Decanethiol can be compared with other similar thiol compounds, such as:
1-Decanethiol: 1-Decanethiol has a linear structure, whereas this compound has a branched structure. This difference in structure affects their physical and chemical properties, such as boiling points and reactivity.
1-Dodecanethiol: 1-Dodecanethiol has a longer carbon chain compared to this compound, which results in different solubility and reactivity characteristics.
tert-Butylthiol: tert-Butylthiol has a similar tert-butyl group but a shorter carbon chain compared to this compound. This difference affects their volatility and applications.
Properties
IUPAC Name |
decane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXVGVNLYGSIAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3(CH2)9SH, C10H21SH, C10H22S | |
Record name | 1-DECANETHIOL | |
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DSSTOX Substance ID |
DTXSID7059727 | |
Record name | 1-Decanethiol | |
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Molecular Weight |
174.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-decanethiol is a colorless liquid with a strong odor., Colorless liquid with a strong odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong odor. | |
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Boiling Point |
465 °F at 760 mmHg (NIOSH, 2023), 241 °C, 465 °F | |
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Flash Point |
209 °F (NIOSH, 2023), 98 °C, 209 °F | |
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Solubility |
Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |
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Density |
0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.84 | |
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Vapor Density |
Relative vapor density (air = 1): 6.0 | |
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Vapor Pressure |
0.03 [mmHg], Vapor pressure, Pa at 20 °C: | |
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CAS No. |
143-10-2, 30174-58-4 | |
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Melting Point |
-15 °F (NIOSH, 2023), -26 °C, -15 °F | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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